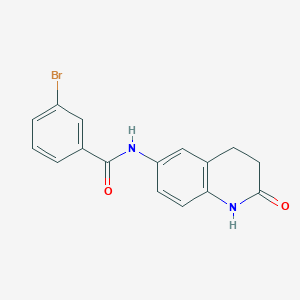
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (3-Br-THQB) is an organic compound that has been extensively studied due to its potential applications in various scientific research fields. 3-Br-THQB has been found to have a variety of biochemical and physiological effects, as well as a wide range of advantages and limitations for laboratory experiments. In
科学的研究の応用
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a variety of scientific research applications. It has been used as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. This compound has also been used as a ligand in the study of metal complexes, as well as a reagent in the synthesis of other organic compounds. In addition, this compound has been used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds.
作用機序
Target of Action
The primary targets of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and regulation of gene expression.
Mode of Action
The compound acts as an active inhibitor of its targets . It binds to the LuxR-type receptor and QscR, thereby disrupting their normal function. This interaction leads to changes in the regulation of gene expression within the bacteria, potentially affecting their growth and virulence.
実験室実験の利点と制限
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a number of advantages and limitations for laboratory experiments. One of the advantages of this compound is its low cost, which makes it an attractive option for researchers on a budget. In addition, this compound is relatively easy to synthesize, which makes it a convenient reagent for laboratory experiments. However, this compound is also limited in its applications, as it is not suitable for all types of reactions. Furthermore, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide research. One potential direction is to further explore its potential applications in the synthesis of organic compounds. In addition, further research could be conducted to explore the mechanism of action of this compound and its potential therapeutic effects. Finally, further research could be conducted to explore the potential of this compound as a catalyst in organic reactions.
合成法
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized via a three-step reaction sequence. The first step involves the condensation of 2-hydroxy-1,2,3,4-tetrahydroquinoline (THQ) with benzoyl chloride in the presence of a base such as sodium hydroxide. The second step involves the oxidation of the resulting THQ-benzamide with a reagent such as sodium nitrite, which yields the desired this compound. The third step involves the deprotection of the bromo group, which can be accomplished using a mild acid such as hydrochloric acid.
特性
IUPAC Name |
3-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBMSGXNOAEPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6567843.png)
![8-chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567846.png)
![2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6567853.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6567860.png)
![7-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567867.png)
![8-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567875.png)
![N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6567879.png)
![7-chloro-2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567893.png)
![N-cyclopentyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567901.png)
![3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6567919.png)
![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6567920.png)
![6-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6567937.png)
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6567939.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6567941.png)